4-Thiazolecarboxylicacid,2-amino-5-ethyl-,ethylester(9ci)
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Overview
Description
4-Thiazolecarboxylicacid,2-amino-5-ethyl-,ethylester(9CI) is a chemical compound with the molecular formula C8H12N2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylicacid,2-amino-5-ethyl-,ethylester(9CI) typically involves the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired ester product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Thiazolecarboxylicacid,2-amino-5-ethyl-,ethylester(9CI) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarboxylicacid,2-amino-5-ethyl-,ethylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiazoles.
Substitution: Various halogenated derivatives.
Scientific Research Applications
4-Thiazolecarboxylicacid,2-amino-5-ethyl-,ethylester(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Thiazolecarboxylicacid,2-amino-5-ethyl-,ethylester(9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets. Additionally, the ester group can undergo hydrolysis, releasing the active thiazole derivative.
Comparison with Similar Compounds
Similar Compounds
- 4-Thiazolecarboxylicacid,2-amino-5-chloro-,ethylester(9CI)
- 4-Thiazolecarboxylicacid,2-amino-5-methyl-,ethylester(9CI)
- 4-Thiazolecarboxylicacid,2-amino-5-phenyl-,ethylester(9CI)
Uniqueness
4-Thiazolecarboxylicacid,2-amino-5-ethyl-,ethylester(9CI) is unique due to its specific ethyl substitution on the thiazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-5-6(7(11)12-4-2)10-8(9)13-5/h3-4H2,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNARCFDZLZOYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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